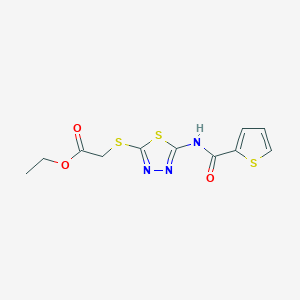

Ethyl 2-((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Ethyl 2-((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate” is a chemical compound that incorporates a thiophene species . Thiophene is an important entity in the synthesis of heterocyclic compounds with promising pharmacological characteristics .

Synthesis Analysis

The synthesis of thiophene derivatives often involves reactions with different nucleophiles and electrophiles . For instance, a series of benzo[b]thiophene-2-carboxamide derivatives were designed and synthesized by introducing different substituents on the 4-position of the benzo[b]thiophene ring .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a thiophene ring, which is a five-membered ring containing four carbon atoms and one sulfur atom .Chemical Reactions Analysis

The reactivity of thiophene derivatives is often associated with their ability to undergo coupling reactions and electrophilic cyclization reactions . The specific reactions that “this compound” undergoes would depend on the specific conditions and reagents used.Aplicaciones Científicas De Investigación

α-Glucosidase Inhibitors

Ethyl 2-((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate derivatives demonstrate significant potential as α-glucosidase inhibitors. This feature is notably relevant in the treatment of type 2 diabetes. For instance, a specific derivative (ethyl 2-((5-(5-(2-chlorophenyl)isoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate) was identified as a potent compound with competitive inhibition characteristics against α-glucosidase. This suggests its utility in the development of anti-diabetic drugs (Saeedi et al., 2020).

Antimicrobial and Surface Activities

This compound has also been utilized in synthesizing various heterocyclic derivatives with potential antimicrobial properties. These derivatives show promise as nonionic surface active agents, expanding the scope of its application in the field of microbiology and surface science (El-Sayed et al., 2015).

Cytotoxic Agents in Cancer Research

The compound and its derivatives are being explored for their cytotoxic properties against cancer cells. A specific derivative, ethyl 2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate, exhibited notable inhibitory effects against certain human tumor cell lines, suggesting its potential as a therapeutic agent in cancer treatment (Almasirad et al., 2016).

Synthesis of Other Heterocyclic Compounds

This compound is a valuable precursor in the synthesis of various other heterocyclic compounds. It serves as a starting material in the creation of structures containing thiazole, thiadiazole, and thiophene rings. This versatility underscores its importance in synthetic organic chemistry and drug design (Abdel‐Latif et al., 2006).

Potential in Agricultural Chemistry

Some derivatives of this compound exhibit growth stimulant properties, indicating potential applications in agricultural chemistry. This suggests a possible role in enhancing plant growth and productivity (Knyazyan et al., 2013).

Direcciones Futuras

The future directions for research on “Ethyl 2-((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate” and similar thiophene derivatives could involve further exploration of their pharmacological properties and potential therapeutic applications . Additionally, the development of more efficient and environmentally friendly synthesis methods for these compounds could be another area of focus .

Propiedades

IUPAC Name |

ethyl 2-[[5-(thiophene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O3S3/c1-2-17-8(15)6-19-11-14-13-10(20-11)12-9(16)7-4-3-5-18-7/h3-5H,2,6H2,1H3,(H,12,13,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQLDMUSTGVSWTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyanocyclopentyl)-2-{7-oxo-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide](/img/structure/B2780487.png)

![1-(benzyloxy)-2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B2780489.png)

![Tert-butyl N-[(2,2-dimethylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B2780501.png)

![5-amino-1-[(3-bromophenyl)methyl]-N-(furan-2-ylmethyl)triazole-4-carboxamide](/img/structure/B2780506.png)

![2-{[6-(4-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B2780507.png)